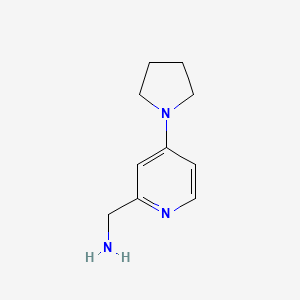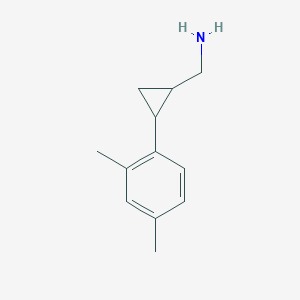
4-(Prop-2-yn-1-yl)oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(Prop-2-yn-1-yl)oxan-4-amine can be achieved through several methods. One common approach involves the copper(II) chloride-catalyzed three-component coupling of cyclohexanone, amines, and alkynes under solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods typically involve similar catalytic processes, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
4-(Prop-2-yn-1-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen, producing formamides.
Substitution: Reactions with different nucleophiles can lead to the formation of various substituted derivatives.
Reduction: Hydrogenation reactions can convert the alkyne group to an alkane.
Common reagents used in these reactions include molecular oxygen, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Prop-2-yn-1-yl)oxan-4-amine has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Prop-2-yn-1-yl)oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Comparaison Avec Des Composés Similaires
4-(Prop-2-yn-1-yl)oxan-4-amine can be compared with other propargylamine derivatives such as:
Rasagiline: Used as a monoamine oxidase inhibitor for treating Parkinson’s disease.
Selegiline: Another monoamine oxidase inhibitor with neuroprotective properties.
Pargyline: Used for treating type 1 diabetes and cardiovascular complications.
The uniqueness of this compound lies in its specific structural features and its versatile applications in various fields.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
4-prop-2-ynyloxan-4-amine |
InChI |
InChI=1S/C8H13NO/c1-2-3-8(9)4-6-10-7-5-8/h1H,3-7,9H2 |
Clé InChI |
JINOEYFTIFTCAP-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1(CCOCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate](/img/structure/B15326551.png)

![6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15326560.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)





![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
